Ethyl 4-chloro-2-(cyanomethyl)benzoate
Overview
Description
Ethyl 4-chloro-2-(cyanomethyl)benzoate is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Deprotonation
Ethyl 4-chloro-2-(cyanomethyl)benzoate undergoes regioselective deprotonation, leading to the formation of lithio derivatives at specific positions, which are valuable for subsequent reactions in organic synthesis (Rebstock et al., 2004).
Photopolymerization Studies
Derivatives of ethyl α-hydroxymethylacrylate, including benzoate esters, have shown rapid photopolymerization, which is significant for applications in coatings and thin-film technologies (Avci et al., 1996).
Esterification Catalysis
The compound has been used in studying the synthesis of esters, such as ethyl 2-chloropropanoate, catalyzed by acidic imidazolium ionic liquids, showcasing its relevance in catalytic processes (Hang, 2011).
Biological and Medicinal Applications
Anti-Juvenile Hormone Agents
this compound derivatives have been investigated for their potential as anti-juvenile hormone agents in insects. These compounds induce precocious metamorphosis, suggesting their role in disrupting insect development and possible applications in pest control (Kuwano et al., 2008).
Antimicrobial Activity
Some derivatives have shown antimicrobial activity, which is essential for developing new antimicrobial agents. This includes research on compounds like ethyl benzoate and its applications in synthesizing new antimicrobial compounds (Jalihal et al., 2009).
Material Science and Liquid Crystal Research
Liquid Crystalline Properties
The compound has been used in the synthesis of liquid crystalline materials. Studies on ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have revealed their potential in applications like LCDs and temperature sensing devices due to their mesogenic properties (Mehmood et al., 2018).
Synthesis of Fluorinated Monomers
It has been utilized in synthesizing fluorinated monomers containing an ester function in the spacer, leading to the creation of side chain liquid crystalline polysiloxanes with applications in various material science fields (Bracon et al., 2000).
Properties
IUPAC Name |
ethyl 4-chloro-2-(cyanomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-4-3-9(12)7-8(10)5-6-13/h3-4,7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQVMUDQYGFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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